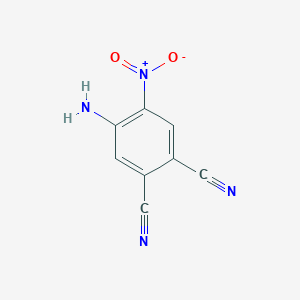

4-Amino-5-nitrophthalonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-nitrobenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N4O2/c9-3-5-1-7(11)8(12(13)14)2-6(5)4-10/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBTXCLAXNPIBPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)[N+](=O)[O-])C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Amino 5 Nitrophthalonitrile and Its Precursors

Strategies for the Preparation of 4-Nitrophthalonitrile (B195368)

The synthesis of 4-nitrophthalonitrile, a crucial precursor, can be approached through several distinct chemical pathways. These methods often begin with simpler, commercially available benzene (B151609) derivatives such as phthalic anhydride (B1165640) or phthalamide (B166641) and involve nitration and dehydration steps.

Nitration of Phthalamide and Subsequent Dehydration Pathways

One common strategy involves the direct nitration of phthalamide. In this two-step process, phthalamide is first subjected to nitrating agents to introduce a nitro group onto the aromatic ring, preferentially at the 4-position, yielding 4-nitrophthalamide (B77956). Current time information in Bangalore, IN.wikipedia.org This intermediate is then dehydrated to convert the two amide functionalities into nitrile groups, thereby forming 4-nitrophthalonitrile. Current time information in Bangalore, IN.wikipedia.org The synthesis begins with the nitration of phthalamide to produce 4-nitrophthalamide, which is subsequently dehydrated using reagents like thionyl chloride in N,N-dimethylformamide (DMF) to yield 4-nitrophthalonitrile. Current time information in Bangalore, IN.wikipedia.org

Nitration of Phthalic Anhydride Derivatives

An alternative and widely used pathway commences with phthalic anhydride. rsc.org Due to the nature of the anhydride group, direct nitration is often followed by conversion to a more suitable derivative, typically phthalimide (B116566). Phthalimide is synthesized from phthalic anhydride and then nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-nitrophthalimide (B147348). researchgate.net

Following the successful nitration, the 4-nitrophthalimide undergoes ring-opening and amidation, for instance with ammonium (B1175870) hydroxide, to form 4-nitrophthalamide. researchgate.netcommonorganicchemistry.com This intermediate is identical to that produced in the direct nitration of phthalamide. The final step is the dehydration of 4-nitrophthalamide to afford 4-nitrophthalonitrile. rsc.orgcommonorganicchemistry.com This multi-step sequence starting from phthalic anhydride is a foundational route in the synthesis of substituted phthalonitriles. psu.edu

Direct Nitration of Phthalonitrile (B49051)

The direct nitration of phthalonitrile itself is generally not a preferred method. The two electron-withdrawing nitrile groups strongly deactivate the aromatic ring, making it resistant to electrophilic aromatic substitution reactions like nitration. made-in-china.com However, studies have shown that substituted phthalonitriles, particularly those bearing activating groups, can undergo nitration. For instance, 4-hydroxyphthalonitrile (B1587730) can be nitrated with nitronium tetrafluoroborate (B81430) to yield a mixture of 4-hydroxy-5-nitrophthalonitrile and 4-hydroxy-3-nitrophthalonitrile. mdpi.comgoogle.com This demonstrates that direct nitration is feasible if the aromatic ring is sufficiently activated, though it is not a standard route for producing 4-nitrophthalonitrile from unsubstituted phthalonitrile.

Synthesis via 4-Nitrophthalamide Dehydration

The dehydration of 4-nitrophthalamide is the critical final step in several synthetic pathways to 4-nitrophthalonitrile. commonorganicchemistry.com This transformation is most commonly achieved using thionyl chloride (SOCl₂) in an aprotic polar solvent such as N,N-dimethylformamide (DMF). rsc.orgacsgcipr.orgisuct.ru The reaction is typically performed by adding thionyl chloride to cold DMF, followed by the addition of 4-nitrophthalamide. researchgate.netacsgcipr.org The mixture is often stirred for an extended period at room temperature to ensure complete conversion. researchgate.netacsgcipr.org The product, 4-nitrophthalonitrile, is then isolated by precipitation in ice water. acsgcipr.orgisuct.ru This method is efficient, with reported yields often reaching or exceeding 90%. researchgate.netisuct.ru

| Dehydrating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Thionyl chloride | DMF | 0 to Room Temp | 18 | 92 | acsgcipr.org |

| Thionyl chloride | DMF | <5 to Room Temp | 3 | 90 | researchgate.netisuct.ru |

| Thionyl chloride | DMF | 0-5 | 18 | 86 | rsc.org |

| Thionyl chloride | DMF | - | - | 89 | acsgcipr.org |

Conversion Pathways to 4-Amino-5-nitrophthalonitrile

The synthesis of the title compound, this compound, requires the introduction of both an amino group and a nitro group at adjacent positions on the phthalonitrile backbone. This is typically achieved through the selective transformation of a dinitro-substituted precursor.

Reduction of Nitro-Substituted Phthalonitrile Precursors

The primary route to this compound involves the selective partial reduction of a dinitro precursor. The logical starting material for this transformation is 4,5-dinitrophthalonitrile. The challenge lies in reducing only one of the two nitro groups to an amine, leaving the other intact.

A classic and effective method for such selective reduction is the Zinin reduction, which utilizes alkali metal sulfides, such as sodium sulfide (B99878) (Na₂S), as the reducing agent. wikipedia.org This method is well-regarded for its ability to selectively reduce one nitro group in dinitro-aromatic compounds. wikipedia.orgacsgcipr.org The reaction is typically carried out in an aqueous or alcoholic solvent system. commonorganicchemistry.comacsgcipr.org The mechanism involves the transfer of electrons from the sulfide species to the nitro group. acsgcipr.org While a specific documented synthesis of this compound using this exact method is not prevalent in readily available literature, the principle is a standard and accepted technique in organic synthesis for this type of transformation.

An alternative precursor, 4-bromo-5-nitrophthalonitrile, is also used. In this case, the bromine and nitro groups can be sequentially substituted by various nucleophiles to build complex structures. researchgate.netmdpi.com The synthesis of this compound would proceed via nucleophilic substitution of the bromine atom with an amine source, although the direct reduction of a dinitro-precursor remains a more direct pathway as per the outlined methodology.

| Precursor | Reducing Agent | Solvent System | General Conditions | Product | Reference |

|---|---|---|---|---|---|

| Aromatic Dinitro Compound (e.g., 4,5-Dinitrophthalonitrile) | Sodium Sulfide (Na₂S) or Sodium Hydrosulfide (NaSH) | Ethanol/Water or Dioxane/Water | Stirring at room temperature or gentle heating (e.g., 70-80°C) | Aromatic Nitro-amino Compound (e.g., this compound) | wikipedia.orgcommonorganicchemistry.comacsgcipr.org |

Multi-step Transformations from Phthalimide

The synthesis of this compound from phthalimide is a multi-step process that involves a sequence of nitration, amidation, dehydration, and reduction reactions. bch.ro This pathway begins with the nitration of phthalimide to produce 4-nitrophthalimide. researchgate.net

Nitration of Phthalimide: Phthalimide is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring, yielding 4-nitrophthalimide. researchgate.net

Amidation of 4-Nitrophthalimide: The resulting 4-nitrophthalimide undergoes amidation. This is typically achieved by reacting it with an aqueous solution of ammonia (B1221849). The imide ring opens to form 4-nitrophthalamide. bch.roresearchgate.net For instance, treating 4-nitrophthalimide with a 25% ammonia solution at 25°C for 24 hours results in the formation of 4-nitrophthalamide. bch.ro

Dehydration of 4-Nitrophthalamide: The 4-nitrophthalamide is then dehydrated to form 4-nitrophthalonitrile. A common method for this step is the use of a dehydrating agent like thionyl chloride in a solvent such as N,N-dimethylformamide (DMF). researchgate.netchemicalbook.comchemicalbook.com The reaction is typically performed at low temperatures (0-5°C) and can yield upwards of 90% of the desired 4-nitrophthalonitrile. chemicalbook.comchemicalbook.com

Reduction of 4-Nitrophthalonitrile: The final step is the selective reduction of the nitro group on 4-nitrophthalonitrile to an amino group, yielding the target compound, this compound. This reduction has been successfully carried out using sodium dithionite (B78146) in an alkaline medium, such as a 25% ammonia solution. bch.ro The use of an ammonia solution is preferred as it leads to more soluble ammonium salts as byproducts, which simplifies the purification of the final product. bch.ro

This synthetic sequence provides a reliable method for the preparation of this compound starting from the readily available precursor, phthalimide. bch.ro

Advanced Synthetic Approaches for Halogenated Nitrophthalonitriles as Intermediates

Halogenated nitrophthalonitriles are important intermediates in organic synthesis, valued for their reactivity in nucleophilic substitution reactions which allows for the introduction of a wide variety of functional groups. researchgate.net

Synthesis of 4-Bromo-5-nitrophthalonitrile

A specific method for the synthesis of 4-Bromo-5-nitrophthalonitrile involves a three-step process starting from 4-bromophthalimide. google.com This method is designed to improve the yield and purity of the final product while reducing reaction times. google.com

The synthesis proceeds through the following stages:

Nitration: 4-Bromophthalimide is nitrated with nitric acid in a concentrated sulfuric acid solution. The reaction is carried out at a temperature of 45-50°C for 5-6 hours. google.com

Amidation: The resulting 4-bromo-5-nitrophthalimide is then subjected to amidation using aqueous ammonia in the presence of ammonium chloride. This step is conducted at 35-40°C for 1.5-2 hours. google.com

Dehydration: Finally, the 4-bromo-5-nitrophthalamide is dehydrated using phosphorus oxychloride in a dimethylformamide solution at 30-35°C for 1.5-2 hours to yield 4-bromo-5-nitrophthalonitrile. google.com

The optimized conditions for this synthesis are detailed in the table below.

| Stage | Reactants | Key Conditions | Duration | Yield |

|---|---|---|---|---|

| Nitration | 4-Bromophthalimide, Nitric Acid, Sulfuric Acid | 45-50°C; Molar ratio HNO₃:4-bromophthalimide = 1.2-1.4 | 5-6 hours | ~85% |

| Amidation | 4-Bromo-5-nitrophthalimide, Aqueous Ammonia, Ammonium Chloride | 35-40°C; Molar ratio 4-bromo-5-nitrophthalimide:NH₄OH:NH₄Cl = 1:(30-32):(2-4) | 1.5-2 hours | ~95% |

| Dehydration | 4-Bromo-5-nitrophthalamide, Phosphorus Oxychloride, DMF | 30-35°C; Molar ratio 4-bromo-5-nitrophthalamide:POCl₃:DMF = 1:(1.2-1.3):(8-10) | 1.5-2 hours | Not specified |

Nucleophilic Substitution Strategies in Halogenated Precursors

4-Bromo-5-nitrophthalonitrile is a highly reactive substrate for aromatic nucleophilic substitution (SNAr) reactions. researchgate.net The presence of two electron-withdrawing nitrile groups and a nitro group activates the aromatic ring, while the bromo and nitro groups serve as potential leaving groups. researchgate.neteditorum.ru

Research has shown a high degree of chemoselectivity in these reactions. The bromine atom is significantly more mobile and is substituted preferentially over the nitro group. researchgate.net This differential reactivity allows for the sequential substitution of the two groups, providing a powerful tool for synthesizing diverse, highly functionalized phthalonitrile derivatives. researchgate.netosi.lv

The reaction of 4-bromo-5-nitrophthalonitrile with various O-, N-, and S-nucleophiles typically proceeds by first displacing the bromine atom. editorum.rursc.orgrsc.org For example, when reacted with heterocyclic thiols in a DMF-water solvent system at room temperature, the bromine atom is substituted to form 4-heteryl-5-nitrothiopthalonitriles in high yields (79–93%). editorum.ru The remaining nitro group is sufficiently mobile to be substituted in a subsequent step, potentially by an intramolecular reaction or by another external nucleophile. researchgate.neteditorum.ru This stepwise substitution strategy has been utilized to synthesize new dicyano derivatives of dioxin, dioxepin, and dioxocine. rsc.org

The general mechanism for nucleophilic aromatic substitution involves the addition of a nucleophile to the electron-deficient aromatic ring. d-nb.info In the case of halogenated nitronaphthalenes, the positions ortho and para to the nitro group are particularly susceptible to nucleophilic attack. d-nb.info This reactivity underpins the synthetic utility of precursors like 4-bromo-5-nitrophthalonitrile. researchgate.net

Spectroscopic and Structural Characterization Techniques for 4 Amino 5 Nitrophthalonitrile and Analogues

Analysis of Crystalline Packing and its Influence on Material Properties

The arrangement of molecules within a crystal lattice, known as crystalline packing, is fundamental in defining the physicochemical properties of materials derived from phthalonitriles. mdpi.com The introduction of functional groups, such as nitro and amino moieties, to the phthalonitrile (B49051) backbone significantly influences the intermolecular forces, which in turn dictates the solid-state architecture and resulting material characteristics like thermal stability and electronic properties. mdpi.comresearchgate.net The analysis of these packing arrangements, primarily through single-crystal X-ray diffraction, reveals a complex interplay of noncovalent interactions, including hydrogen bonding and π-π stacking, that stabilize the crystal structure. mdpi.comresearchgate.net

Detailed Research Findings:

Detailed structural analysis of analogues provides significant insight into the packing behavior of 4-amino-5-nitrophthalonitrile. A study on 5-nitro-4-(4-methoxyphenoxy)phthalonitrile , a close structural analogue, revealed that the molecule crystallizes in an orthorhombic system with the space group P2₁2₁2₁. mdpi.com The crystal structure is heavily stabilized by a network of short intermolecular interactions facilitated by the heteroatom-rich fragments of the molecule. mdpi.com The primary contributions to this stabilization come from interactions between the nitrogen atoms of the cyano groups and hydrogen atoms of the phthalonitrile's aromatic ring, as well as between an oxygen atom of the nitro group and a hydrogen atom of the phenoxy substituent. mdpi.com

The phthalonitrile and phenoxy rings in this analogue are oriented almost perpendicularly, with a dihedral angle of 89°. mdpi.com The nitro group is rotated out of the plane of the phthalonitrile ring by 27.9°. mdpi.com Furthermore, the crystal packing features potential π-π interactions, with distances of 3.77 Å and 3.78 Å observed between the center of a cyano bond and a neighboring aromatic ring, and between the center of a nitro group and another aromatic ring, respectively. mdpi.com These distances fall within the typical range for π-π stacking interactions. mdpi.com

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.66446(13) |

| b (Å) | 9.38249(18) |

| c (Å) | 22.3970(6) |

| Volume (ų) | 1400.47(5) |

| Z (molecules/unit cell) | 4 |

| Dihedral Angle (Phthalonitrile-Phenoxy) | 89° |

| Nitro Group Rotation Angle | 27.9° |

Table 1: Crystallographic Data for 5-nitro-4-(4-methoxyphenoxy)phthalonitrile. mdpi.com

The influence of crystalline packing on material properties is further exemplified by the formation of co-crystals. 4-Nitrophthalonitrile (B195368) , for instance, forms a 1:1 co-crystal with 1,3,5-trimethoxybenzene (B48636) . nih.gov In this structure, the two different molecules are aligned face-to-face along the a-axis, indicative of strong π-π stacking. nih.gov The average distance between the planes of the two aromatic molecules is 3.28 Å, which is characteristic of an inner-sphere electron-donor-acceptor (EDA) complex. nih.gov

This specific packing arrangement creates novel properties that are absent in the individual components. The co-crystal exhibits strong visible light absorption between 389 nm and 457 nm, whereas neither 4-nitrophthalonitrile nor 1,3,5-trimethoxybenzene absorbs visible light on its own. nih.gov This emergent property is a direct consequence of the charge-transfer interactions facilitated by the close π-π stacking in the crystal lattice, enabling the material to be used as a photocatalyst for C-H bond activation. nih.gov

| Interacting Molecules | Interaction Type | Key Distance (Å) | Resulting Property |

| 5-nitro-4-(4-methoxyphenoxy)phthalonitrile molecules | Hydrogen Bonding & π-π Stacking | ~3.77 - 3.78 | Crystal Stability |

| 4-Nitrophthalonitrile & 1,3,5-trimethoxybenzene | π-π Stacking (EDA Complex) | ~3.28 | Emergent Visible Light Absorption, Photocatalysis |

Table 2: Influence of Intermolecular Interactions on Properties in Phthalonitrile Analogue Crystals. mdpi.comnih.gov

Table of Compounds

| Chemical Name | Molecular Formula |

| 4-Amino-5-nitrophthalonitrile | C₈H₄N₄O₂ |

| 4-Aminophthalonitrile (B1265799) | C₈H₅N₃ |

| 4-Bromo-5-nitrophthalonitrile | C₈H₂BrN₃O₂ |

| 4-Nitrophthalonitrile (B195368) | C₈H₃N₃O₂ |

| Acetone | C₃H₆O |

| Ammonia (B1221849) | NH₃ |

| Dimethyl Sulfoxide (B87167) (DMSO) | C₂H₆OS |

| Dimethylformamide (DMF) | C₃H₇NO |

| Iron | Fe |

| Phthalimide (B116566) | C₈H₅NO₂ |

| Sodium Dithionite (B78146) | Na₂S₂O₄ |

| 2-Dimethylaminoethanol | C₄H₁₁NO |

Derivatization and Functionalization Strategies of 4 Amino 5 Nitrophthalonitrile

Design and Synthesis of Substituted Phthalonitrile (B49051) Precursors

The journey from 4-amino-5-nitrophthalonitrile to more complex structures often begins with the synthesis of substituted phthalonitrile precursors. A common and effective method for this is the nucleophilic aromatic substitution of the nitro group. imist.ma This reaction is typically carried out in aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), with a base such as potassium carbonate facilitating the substitution. imist.ma Various nucleophiles, including phenols and thiophenols, can be employed to introduce a wide array of functional groups onto the phthalonitrile scaffold. imist.ma

For instance, the reaction of 4-nitrophthalonitrile (B195368) with (E)-3-(3-hydroxyphenyl)-1-phenylprop-2-en-1-one via nucleophilic aromatic substitution yields (E)-4-(3-(3-oxo-3-phenylprop-1-enyl)phenoxy) phthalonitrile. bas.bg Similarly, reacting 4-nitrophthalonitrile with 4-phenoxyphenol (B1666991) produces a dinitrile monomer. researchgate.net The use of microwave irradiation has been shown to accelerate these reactions, offering a more efficient and environmentally friendly synthetic route. bas.bgdoi.org

Another approach involves the derivatization of 4-bromo-5-nitrophthalonitrile. The differential reactivity of the bromo and nitro groups allows for sequential nucleophilic substitutions. researchgate.net For example, the bromine atom can be substituted first, followed by the substitution of the nitro group with an aryloxy moiety to yield 4-morpholyl-5-aryloxyphthalodinitriles. researchgate.net This step-wise approach provides precise control over the final structure of the phthalonitrile precursor.

The amino group of 4-aminobenzonitrile (B131773) can also be a site for derivatization, often used to introduce specific functionalities. chemicalbook.com Silylation, for example, is a common technique to protect functional groups and enhance the volatility of the compound for analytical purposes. thermofisher.com

The following table summarizes various substituted phthalonitrile precursors synthesized from this compound and related compounds:

| Starting Material | Reagent(s) | Resulting Phthalonitrile Precursor | Reference(s) |

| 4-Nitrophthalonitrile | (E)-3-(3-hydroxyphenyl)-1-phenylprop-2-en-1-one, K₂CO₃ | (E)-4-(3-(3-oxo-3-phenylprop-1-enyl)phenoxy) phthalonitrile | bas.bg |

| 4-Nitrophthalonitrile | 4-Phenoxyphenol | Dinitrile monomer with phenoxy-phenol substituent | researchgate.net |

| 4-Bromo-5-nitrophthalonitrile | Morpholine, then Aryloxy compound | 4-Morpholyl-5-aryloxyphthalodinitriles | researchgate.net |

| 4-Nitrophthalonitrile | p-Methylthiophenol | (p-Tolylthio)phthalonitrile | acs.org |

| 4-Nitrophthalonitrile | Ciprofloxacin, DMF | 4-(Ciproxy) phthalonitrile | ejtas.com |

| 4-Nitrophthalonitrile | Potassium nitrite (B80452), K₂CO₃, Quaternary ammonium (B1175870) salt | 4,4'-Oxydiphthalonitrile | google.com |

| 4-Hydroxyphthalonitrile (B1587730) | Nitronium tetrafluoroborate (B81430) | 4-Hydroxy-5-nitrophthalonitrile and 4-Hydroxy-3-nitrophthalonitrile | cdnsciencepub.com |

Formation of Phthalocyanine (B1677752) Derivatives

Substituted phthalonitriles are key precursors for the synthesis of phthalocyanines (Pcs), a class of macrocyclic compounds with extensive applications. The formation of phthalocyanine derivatives from this compound-derived precursors typically involves a cyclotetramerization reaction.

Octasubstituted Phthalocyanines

The cyclotetramerization of a single, appropriately substituted phthalonitrile precursor leads to the formation of symmetrically octasubstituted phthalocyanines. researchgate.net For example, the tetramerization of 4-(2-phenylphenoxy)-5-nitrophthalonitrile or 4,5-di(2-phenylphenoxy)phthalonitrile with metal acetates yields the corresponding octasubstituted phthalocyanines. researchgate.net Similarly, phthalonitriles derived from 4-bromo-5-nitrophthalonitrile have been used to create octasubstituted copper phthalocyanines. researchgate.net

The synthesis of octasubstituted phthalocyanines often involves heating the phthalonitrile precursor with a metal salt, which templates the macrocycle formation. chemrxiv.org However, if the phthalonitrile precursor has a symmetry lower than C2v, a statistical mixture of four isomeric phthalocyanines with different symmetries (C4h, Cs, C2v, and D2h) can be produced. chemrxiv.org

Metal-Free and Metallophthalocyanine Complexes

Both metal-free and metallophthalocyanine complexes can be synthesized from substituted phthalonitriles. The synthesis of metal-free phthalocyanines is often achieved by heating the phthalonitrile precursor in a high-boiling solvent with a strong organic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). ekb.eg

Metallophthalocyanines are typically prepared by the cyclotetramerization of the phthalonitrile precursor in the presence of a metal salt, such as those of zinc, cobalt, copper, or nickel. bas.bgresearchgate.netejtas.com For instance, the reaction of (E)-4-(3-(3-oxo-3-phenylprop-1-enyl)phenoxy) phthalonitrile with various metal salts yields the corresponding metallophthalocyanines. bas.bg Microwave-assisted synthesis has been reported to be an efficient method for preparing both metal-free and metallophthalocyanines. bas.bgresearchgate.net

The choice of the central metal ion significantly influences the electronic and photophysical properties of the resulting phthalocyanine complex.

Non-Symmetrically Substituted Phthalocyanines

The synthesis of non-symmetrically substituted phthalocyanines presents a greater challenge due to the potential for the formation of a mixture of products. A common strategy is the statistical cross-condensation of two different phthalonitriles. researchgate.netdcu.ie By carefully controlling the stoichiometry of the reactants, the yield of the desired non-symmetrical phthalocyanine can be maximized, although separation of the resulting mixture is often required. dcu.ie

For example, the co-tetramerization of 4-nitrophthalonitrile and 4,5-bis(hexylthio)phthalonitrile in the presence of zinc acetate (B1210297) leads to a mixture of zinc(II) phthalocyanine complexes, from which the non-symmetrically substituted product can be isolated. researchgate.net

Another approach to synthesizing non-symmetrical phthalocyanines is the "subphthalocyanine route." This method involves the reaction of a subphthalocyanine (B1262678) with a diiminoisoindoline, which can lead to the formation of A3B-type phthalocyanines. nih.gov However, the selectivity of this reaction can be dependent on the nature of the substituents and the reaction conditions. acs.org

Development of Other Heterocyclic Compounds

While the primary application of this compound derivatives is in the synthesis of phthalocyanines, they can also serve as precursors for other heterocyclic compounds. The reactive nature of the nitro and amino groups, along with the cyano functionalities, allows for a variety of cyclization and condensation reactions.

Research has shown that the high reactivity of 4-bromo-5-nitrophthalonitrile opens up possibilities for synthesizing various heterocyclic compounds beyond phthalocyanines. researchgate.net The ability to selectively substitute the bromo and nitro groups provides a versatile platform for constructing complex heterocyclic frameworks. For instance, substituted dibenzo[b,f]pyrimido[1,6-d] researchgate.netCurrent time information in Bangalore, IN.oxazepines have been synthesized through the reaction of 4-bromo-5-nitrophthalonitrile with salicylaldehyde-based Biginelli products. researchgate.net

Furthermore, the amino group in related aminobenzonitriles can be a starting point for building other heterocyclic rings. For example, 4-amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can be condensed with aromatic aldehydes to yield Schiff bases, which can then be cyclized to form indolo-triazolo-pyridazinethiones. nih.gov These examples highlight the potential of functionalized phthalonitriles as versatile intermediates in the broader field of heterocyclic chemistry.

Advanced Material Science Perspectives Derived from 4 Amino 5 Nitrophthalonitrile Precursors

Components for High-Conductivity Resins and Thermally Stable Composites

Phthalonitrile-based resins are a significant class of high-temperature thermosetting polymers, and precursors like 4-amino-5-nitrophthalonitrile are instrumental in their development. sci-hub.secnrs.fr The polymerization of phthalonitrile (B49051) monomers, often initiated by a small amount of a curing additive, proceeds via an addition reaction to form a highly cross-linked, void-free network. kpi.uajustia.com This network structure is responsible for the outstanding thermal and oxidative stability of the resulting polymers. sci-hub.seresearchgate.net

Polymers derived from phthalonitrile precursors exhibit excellent thermal properties, making them suitable for applications in aerospace, marine, and electronics industries where materials are exposed to extreme conditions. sci-hub.seresearchgate.netekb.eg For instance, the polymer cured from 4-aminophenoxy)phthalonitrile (4-APN) demonstrates a degradation temperature of 550 °C and a char yield of 71.6% at 800 °C, indicating superior thermal stability. rsc.org Similarly, novel phthalonitrile resins cured with self-catalytic amino-containing compounds show high glass-transition temperatures (Tg) exceeding 400°C and outstanding thermal oxidation stability. researchgate.net The incorporation of elements like phosphorus into the polymer backbone, for example by using cyclotriphosphazene, can further enhance thermal stability, with char yields exceeding 70% at 800 °C. mdpi.com

The inherent properties of these resins, such as low water absorption and high mechanical integrity, make them ideal matrices for thermally stable composites. sci-hub.seresearchgate.net These composites are being explored for use in high-performance structural materials and applications requiring stringent flame resistance. mdpi.commdpi.com Furthermore, research has been directed towards developing highly conductive polymers by the thermal treatment of insulating phthalonitrile resins, opening possibilities for their use as electrical conductors. researchgate.net

Table 1: Thermal Properties of Various Phthalonitrile-Based Polymers

| Polymer System | 5% Weight Loss Temp. (Td5%) | Char Yield at 800°C (Nitrogen) | Glass Transition Temp. (Tg) | Citation |

|---|---|---|---|---|

| Cured 4-APN Polymer | 550°C | 71.6% | - | rsc.org |

| Imide-Containing Phthalonitrile Polymer | 433–492°C | 40–51% | - | tandfonline.com |

| Cured PEKK-PN Polymer | >500°C | 75% | - | researchgate.net |

| Cured CTP-PN | 527°C | 83% | >380°C | mdpi.com |

| Cured Bio-based A-PN | 483°C | >72% (at 1000°C) | >450°C | cnrs.fr |

Materials for Electrical Engineering Applications

Substituted phthalonitriles, derived from precursors like this compound, are of significant interest for their potential applications in electrical engineering. mdpi.com The resulting polymers and phthalocyanine (B1677752) complexes exhibit a range of electrical properties that make them suitable for various electronic components. mdpi.com

Phthalonitrile-based materials are investigated for use as both insulating and conductive materials. Their excellent thermal stability and low water absorption are advantageous for encapsulating electronic components intended for harsh environments. mdpi.com Moreover, phthalocyanine-based systems derived from these precursors are explored for their semiconducting behavior, which is crucial for applications in organic-based optoelectronic devices such as organic thin-film transistors (OTFTs). rsc.orgbch.ro Nickel phthalocyanine, for example, is noted for its higher charge mobility compared to other phthalocyanines, making it a promising organic semiconductor for future electronic devices. bch.ro The development of phthalonitrile resins that can be transformed into highly conductive polymers through thermal processes also points to their potential use in electrical conductors. researchgate.net

Research on the Role of Phthalonitrile Derivatives in Pigment and Dye Development

Phthalonitrile derivatives are fundamental building blocks for synthesizing phthalocyanines, a class of intensely colored macrocyclic compounds. dergipark.org.tr Since their discovery, phthalocyanines have been extensively used as robust pigments and dyes across numerous industries. ekb.egsci-hub.sersc.org Their applications range from printing inks and paints to coloring plastics and textiles. sci-hub.se

The chemical structure of phthalocyanine, closely related to natural pigments like chlorophyll, imparts exceptional stability and color intensity. sci-hub.se Copper phthalocyanine, in particular, is a brilliant blue pigment with outstanding fastness properties. sci-hub.se By introducing different substituents onto the phthalonitrile precursor, the color and properties of the resulting phthalocyanine can be finely tuned. For example, highly chlorinated copper phthalocyanine is a brilliant green pigment. sci-hub.sechimia.ch

This compound can be utilized in the synthesis of novel phthalocyanines. theclinivex.com These syntheses often involve a cyclotetramerization reaction of the phthalonitrile derivative, sometimes in the presence of a metal salt to yield a metallophthalocyanine. rsc.orgresearchgate.net The resulting pigments are valued not only for their color but also for their high thermal stability. researchgate.net Research continues to explore new phthalocyanine derivatives with enhanced properties for advanced pigment and dye applications. rsc.orgrsc.org

Phthalocyanine-Based Systems for Optoelectronic Devices

Phthalocyanines synthesized from precursors such as this compound possess remarkable photophysical and semiconducting properties, making them choice materials for a variety of optoelectronic devices. rsc.orgbch.ro Their strong absorption in the visible light spectrum, high thermal stability, and organizational abilities are key to their functionality in this domain. rsc.org

Phthalocyanine derivatives are actively researched for their use in organic solar cells (OSCs), where they can act as the light-absorbing layer. researchgate.net The synthesis of novel phthalonitrile derivatives, for instance through the nucleophilic displacement reaction of 4-nitrophthalonitrile (B195368), allows for the creation of tailored phthalocyanines for photovoltaic applications. researchgate.net The performance of OSCs can be enhanced by creating ternary blend systems, which involve a donor polymer and two acceptor materials, one of which can be a fullerene derivative. nih.gov This approach helps in optimizing the morphology of the active layer for more uniform and efficient charge dissociation. nih.gov Research has shown that adding an additional acceptor layer to the surface of the bulk-heterojunction can also improve the power conversion efficiency (PCE) of OSCs. rsc.org

The application of phthalocyanines in chemical and gas sensors is a growing field of research. ekb.egdergipark.org.trresearchgate.netresearchgate.net Phthalocyanine-based thin films can act as the sensitive layer in these devices, detecting the presence of specific gases through changes in their electrical properties. bch.ro Nickel phthalocyanine thin films, for example, have shown promise as sensors for detecting ozone (O₃) and nitrogen dioxide (NO₂) in the ambient air over a wide temperature range. bch.ro The sensitivity and selectivity of these sensors can be influenced by the central metal ion in the phthalocyanine macrocycle and the peripheral substituents derived from the initial phthalonitrile precursor. bch.ro Electrochemical sensors have been developed for a wide range of gases, including nitric oxide (NO) and nitrogen dioxide (NO₂), demonstrating the versatility of these systems. cdistore.comsemeatech.com

Table 2: Example Specifications for Electrochemical Gas Sensors

| Gas Detected | Measurement Range | Housing Material | Technology | Citation |

|---|---|---|---|---|

| Nitric Oxide (NO) | 0 - 5 ppm | - | Electrochemical | cdistore.com |

| Nitrogen Dioxide (NO₂) | 0 - 20 ppm | ABS | Electrochemical | semeatech.com |

Metallophthalocyanines (MPcs) are widely employed as electrocatalysts in various chemical reactions. researchgate.net The catalytic activity stems from the central transition metal ion (such as Mn, Fe, Co, Ni, Cu) and can be modulated by the substituents on the macrocycle ring. rsc.orgresearchgate.net Phthalocyanine complexes derived from this compound precursors can be designed to have specific electrocatalytic functions.

Research has demonstrated the use of manganese and copper phthalocyanine complexes as effective electrocatalysts for the detection of molecules like nitrite (B80452) and catechol. researchgate.net In these sensor systems, the MPc is typically adsorbed onto an electrode surface, where it facilitates the oxidation or reduction of the target analyte at a lower potential, increasing the sensitivity and selectivity of the detection. researchgate.net For instance, manganese phthalocyanine derivatives have been used for the electrochemical detection of nitrite, achieving detection limits as low as 0.16 µM. researchgate.net Cobalt phthalocyanine has also been studied for its electrocatalytic properties. tandfonline.com The versatility of phthalocyanine chemistry allows for the development of a wide range of electrocatalysts for applications in sensing, energy conversion, and chemical synthesis. researchgate.net

Non-linear Optics

Organic materials with significant non-linear optical (NLO) properties are crucial for developing advanced photonic and optoelectronic devices, such as optical switches and data storage systems. A key strategy in molecular engineering for enhancing NLO response is the creation of "push-pull" systems, where electron-donating and electron-withdrawing groups are placed at opposite ends of a π-conjugated system. acs.orggoogle.com This arrangement facilitates intramolecular charge transfer upon excitation, leading to large changes in molecular dipole moment and consequently, high NLO coefficients. jchemrev.com

Phthalocyanines (Pcs) derived from this compound are prime candidates for NLO materials. nih.gov The precursor itself contains the requisite push-pull functionality. acs.org When this asymmetrically substituted phthalonitrile undergoes cyclotetramerization, it can lead to the formation of non-centrosymmetric phthalocyanines. acs.orggoogle.com These structures are specifically designed to maximize second and third-order NLO properties. acs.orgfrontiersin.orgnih.gov The inherent electronic asymmetry in each isoindole unit, derived directly from the this compound precursor, can lead to materials with robust NLO coefficients and high two-photon absorption cross-sections, making them promising for applications in optical limiting and imaging. frontiersin.orgnih.gov

Photodynamic Therapy (PDT) Agents and Photosensitizers Derived from Phthalocyanines

Photodynamic therapy is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), to destroy diseased cells, including cancer. wikipedia.orgnih.gov Phthalocyanines are considered excellent second- and third-generation photosensitizers due to their strong absorption in the therapeutic window (600-800 nm), high quantum yields of singlet oxygen, and chemical stability. mdpi.comresearchgate.netchemrxiv.org

The use of this compound as a precursor allows for the synthesis of advanced photosensitizers. chemicalbook.comisuct.ru The nitro group can serve as a point for nucleophilic substitution, enabling the attachment of various functional groups, while the amino group provides a versatile handle for further modification. umich.eduisuct.ru This dual functionality is particularly advantageous for creating asymmetrically substituted (A₃B type) phthalocyanines, which can be tailored to improve therapeutic efficacy. beilstein-journals.org For instance, the amino group can be functionalized to link the phthalocyanine to targeting molecules (e.g., antibodies, peptides) for selective accumulation in tumor tissues or to introduce solubilizing moieties to prevent aggregation in aqueous environments, a common issue that quenches photosensitizing activity. researchgate.net

Singlet Oxygen Quantum Yields

The efficacy of a photosensitizer in PDT is directly related to its singlet oxygen quantum yield (ΦΔ), which represents the fraction of excited photosensitizer molecules that generate singlet oxygen. semanticscholar.orgnih.gov Phthalocyanines, particularly those containing diamagnetic metals like Zinc(II) or Silicon(IV), are known for their high ΦΔ values. nih.govtubitak.gov.trsci-hub.se The substitution pattern on the phthalocyanine ring, which is dictated by the phthalonitrile precursor, plays a critical role in tuning these photophysical properties.

While specific ΦΔ values for phthalocyanines derived directly from this compound are not extensively documented in the reviewed literature, data from structurally related phthalocyanines synthesized from substituted nitrophthalonitriles provide valuable benchmarks. The introduction of various peripheral groups allows for fine-tuning of the triplet state lifetime and energy transfer efficiency to molecular oxygen. The values in the table below illustrate the high singlet oxygen generating capabilities of these related compounds, suggesting that derivatives of this compound would exhibit similarly potent photosensitizing properties.

| Phthalocyanine Derivative | Metal Center | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| Asymmetric Pc with carboxyl and triethyleneoxysulfonyl groups | Zn(II) | DMSO | 0.57 | researchgate.net |

| Ferulic Acid Tetra-substituted Pc | Zn(II) | DMSO | 0.57 | semanticscholar.org |

| Cationic Substituted Pc | In(III) | DMSO | 0.61 | tubitak.gov.tr |

| Tetra-substituted Pc with 2-(ethyl(m-tolyl)amino)ethanol | Co(II) | DMSO | 0.70 | sci-hub.se |

| Schiff-base diaxially substituted Pc | Si(IV) | DMSO | 0.94 | nih.gov |

Amphiphilic Photosensitizers

A major challenge in PDT is the delivery of often-hydrophobic photosensitizers to target cells in an aqueous biological environment. conicet.gov.aryok.gov.tr Amphiphilic photosensitizers, which possess both hydrophilic and hydrophobic domains, can overcome this limitation by forming self-assembling nanostructures like micelles or by interacting favorably with cell membranes, thereby enhancing cellular uptake and therapeutic effect. yok.gov.trgoogle.com

The synthesis of asymmetrically substituted, amphiphilic phthalocyanines is a highly effective strategy. conicet.gov.argoogle.com this compound is an ideal precursor for creating such molecules. yok.gov.tr Through statistical condensation with a different, hydrophobically substituted phthalonitrile, A₃B-type phthalocyanines can be synthesized. beilstein-journals.org The amino group on one of the isoindole units can then be modified, for example, by quaternization with methyl iodide to introduce a permanent positive charge, creating a hydrophilic head. conicet.gov.ar This results in a strongly amphiphilic molecule with a hydrophobic phthalocyanine core and a localized hydrophilic region, promoting solubility and interaction with biological structures. conicet.gov.aryok.gov.tr This approach has been successfully used to synthesize tricationic Zn(II) phthalocyanines from nitrophthalonitrile precursors that show excellent photodynamic activity against a broad spectrum of microorganisms. conicet.gov.ar

Catalytic Applications Beyond Phthalocyanine Synthesis

While phthalonitriles are primarily known as precursors for phthalocyanine synthesis, their inherent electronic properties can be exploited in other catalytic applications. The electron-deficient nature of the aromatic ring, particularly in nitrated phthalonitriles, allows them to act as electron-acceptor catalysts in photoredox reactions.

Benzylic C−H Bond Cleavage

Research has shown that the related compound, 4-nitrophthalonitrile, can function as an effective electron acceptor catalyst for the photoactivation of benzylic C−H bonds. Current time information in Bangalore, IN. Upon photoexcitation, it can form an electron-donor-acceptor complex with electron-rich aromatic compounds, triggering an electron transfer that leads to the formation of a benzylic radical. This radical can then participate in further reactions, such as Giese-type additions or oxidation of benzyl (B1604629) alcohols. The catalytic activity is driven by the ability of the 4-nitrophthalonitrile to facilitate efficient π-stacking with the substrate and stabilize the resulting radical anion. Given the similar electronic structure, it is plausible that this compound could exhibit analogous catalytic activity, with the amino group potentially modulating the electronic properties and reactivity of the catalyst.

Hydrocarboxylation Reactions

The catalytic utility of 4-nitrophthalonitrile extends to facilitating hydrocarboxylation reactions. Current time information in Bangalore, IN. It has been demonstrated that a π-anion interaction between 4-nitrophthalonitrile and formate (B1220265) salts can promote the hydrocarboxylation of alkenes. Current time information in Bangalore, IN. In this proposed mechanism, the electron-accepting nature of the nitrophthalonitrile plays a crucial role in the activation of the formate. This suggests that phthalonitrile derivatives with strong electron-withdrawing groups can act as organocatalysts for C-C bond-forming reactions. While direct studies on this compound for this application were not found, its structural and electronic similarity to 4-nitrophthalonitrile suggests potential for similar catalytic behavior in radical hydrocarboxylation processes.

Future Directions and Emerging Research Areas

Exploration of Novel Substitution Patterns and Derivatization Routes

The foundational structure of 4-amino-5-nitrophthalonitrile serves as a versatile scaffold for the synthesis of a diverse array of derivatives. A primary area of future research lies in the exploration of novel substitution patterns to modulate the electronic and steric properties of the molecule. The strategic introduction of different functional groups can significantly influence the resulting compounds' solubility, aggregation behavior, and ultimately, their performance in various applications.

A key strategy involves the nucleophilic substitution of the nitro group. This reaction allows for the introduction of a wide range of substituents, including alkoxy, aryloxy, and thioether moieties. dergipark.org.trrsc.org For instance, the reaction of 4-nitrophthalonitrile (B195368) with phenols or thiols in the presence of a base like potassium carbonate is a common method to introduce new functionalities. dergipark.org.trresearchgate.net The choice of the nucleophile is critical in determining the properties of the final product. The synthesis of phthalocyanines, for example, often starts with the preparation of substituted phthalonitriles from precursors like 4-nitrophthalonitrile. nih.gov

Furthermore, derivatization is not limited to the nitro group. The amino group also presents opportunities for modification. For instance, it can be acylated or converted into a Schiff base, opening up pathways to new classes of compounds with unique properties. nepjol.info The synthesis of complex molecules often involves multi-step sequences starting from commercially available materials like 4-nitrophthalonitrile. rsc.org The development of these multi-step synthetic routes is crucial for accessing novel and complex molecular architectures.

Researchers are also investigating the synthesis of asymmetrically substituted phthalocyanines, which can be achieved through the statistical condensation of two different phthalonitrile (B49051) precursors. dergipark.org.tr This approach allows for the creation of molecules with tailored properties, where different substituents can be strategically placed on the phthalocyanine (B1677752) core. The use of 4,5-disubstituted phthalonitriles, often derived from 4-nitrophthalonitrile, is advantageous as it typically leads to single compounds rather than isomeric mixtures. nih.gov

The exploration of different reaction conditions, such as the use of microwave irradiation or ultrasound, is also a promising avenue for developing more efficient and sustainable synthetic protocols for these derivatization reactions. mdpi.comresearchgate.net

Advanced Spectroscopic Characterization of Complex Architectures

The detailed characterization of the complex molecular architectures derived from this compound is paramount for understanding their structure-property relationships. A suite of advanced spectroscopic techniques is employed to elucidate the intricate details of these compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy , including both ¹H and ¹³C NMR, is fundamental in confirming the chemical structure of newly synthesized derivatives. nepjol.inforesearchgate.netresearchgate.net It provides invaluable information about the connectivity of atoms and the chemical environment of different protons and carbons within the molecule. For more complex structures, two-dimensional NMR techniques can be employed to unravel overlapping signals and establish long-range correlations.

Fourier-Transform Infrared (FTIR) spectroscopy is another essential tool used to identify the presence of specific functional groups. researchgate.netresearchgate.net Characteristic vibrational frequencies, such as those for nitro (NO₂), cyano (C≡N), and amino (NH₂) groups, can be readily identified, confirming the successful incorporation of these functionalities or their transformation during a reaction.

UV-Visible (UV-Vis) absorption spectroscopy is particularly crucial for characterizing the electronic properties of these compounds, especially for phthalocyanine derivatives. researchgate.netresearchgate.net Phthalocyanines typically exhibit two strong absorption bands: the Q-band in the visible region (around 600-700 nm) and the B-band in the UV region (around 300-350 nm). researchgate.net The position and intensity of these bands are highly sensitive to the substituents on the phthalocyanine core and the central metal ion, providing insights into their electronic structure and aggregation behavior.

Mass spectrometry (MS) is used to determine the molecular weight of the synthesized compounds, confirming their elemental composition. researchgate.netresearchgate.net Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) are particularly useful for large molecules like phthalocyanines. dergipark.org.tr

For crystalline materials, single-crystal X-ray diffraction (SCXRD) provides the definitive three-dimensional molecular structure, revealing precise bond lengths, bond angles, and intermolecular interactions within the crystal lattice. rsc.orgmdpi.com This information is critical for understanding how molecules pack in the solid state and how this packing influences their properties.

Furthermore, fluorescence spectroscopy is employed to investigate the photophysical properties of these molecules, such as their emission spectra, quantum yields, and lifetimes. researchgate.netrsc.org These properties are vital for applications in areas like photodynamic therapy and optical sensing.

Predictive Modeling and Machine Learning in Compound Design

The vast chemical space accessible through the derivatization of this compound presents a significant challenge for traditional, trial-and-error experimental approaches. Predictive modeling and machine learning (ML) are emerging as powerful tools to accelerate the design and discovery of new materials with desired properties.

Density Functional Theory (DFT) calculations are increasingly being used to predict the electronic and structural properties of molecules before they are synthesized. researchgate.netnih.gov DFT can be used to calculate properties such as HOMO-LUMO energy gaps, which are related to the electronic absorption and emission characteristics of a molecule, and to model the geometric structure of complex molecules. nih.gov This computational pre-screening can help to prioritize synthetic targets and guide the design of new compounds with optimized properties.

Machine learning models are being developed to predict the properties and performance of materials based on their chemical structure. nih.govacs.org These models are trained on large datasets of known compounds and their properties, and can then be used to predict the properties of new, unsynthesized molecules. For instance, ML models can be used to predict the catalytic activity of phthalocyanine-based catalysts for reactions like the CO₂ reduction reaction. nih.govacs.orgnih.gov By combining DFT calculations with ML, researchers can create hybrid schemes that accelerate the design process significantly. nih.govacs.org

The development of materials genome approaches, which combine high-throughput computation, machine learning, and experimental validation, is a promising direction for the rational design of new high-performance polymers derived from phthalonitriles. researchgate.net This approach can help to overcome the traditional trade-off between high thermal stability and processability in thermosetting polymers. researchgate.net

By leveraging these computational tools, researchers can more efficiently explore the vast parameter space of possible substitutions and modifications to the this compound core, leading to the faster development of new materials with tailored functionalities for specific applications.

Expanding the Scope of Catalytic and Photophysical Applications

Derivatives of this compound, particularly phthalocyanines, have shown significant promise in a range of catalytic and photophysical applications. Future research is focused on expanding the scope of these applications and improving the performance of existing materials.

In the realm of catalysis , phthalocyanine complexes are being investigated as catalysts for a variety of reactions. One area of intense research is their use as electrocatalysts for the reduction of carbon dioxide (CO₂) and nitric oxide (NO). researchgate.netnih.govacs.org The development of efficient and selective catalysts for these reactions is crucial for addressing environmental challenges and for the production of valuable chemicals. Researchers are exploring the use of different metal centers and substitution patterns on the phthalocyanine ring to tune the catalytic activity and selectivity. researchgate.netnih.govacs.org Phthalocyanine-based materials are also being explored as catalysts for the reduction of 4-nitrophenol, a common water pollutant. mdpi.commdpi.com

The unique photophysical properties of phthalocyanines make them attractive for a variety of applications. Their strong absorption in the red and near-infrared region of the electromagnetic spectrum makes them ideal candidates for use as photosensitizers in photodynamic therapy (PDT) . researchgate.netacs.org In PDT, a photosensitizer is administered and then activated by light of a specific wavelength, leading to the generation of reactive oxygen species that can kill cancer cells or pathogenic microbes. acs.org Future research in this area will focus on the design of new phthalocyanine derivatives with improved photostability, higher singlet oxygen quantum yields, and better targeting of diseased tissues. researchgate.netacs.org

The fluorescence properties of these compounds also make them suitable for use as fluorescence probes for sensing applications, such as the detection of pH changes. rsc.org Furthermore, their ability to form electron-donor-acceptor complexes upon photoexcitation is being explored for applications in photocatalysis , such as the activation of C-H bonds. nih.govresearchgate.net

The development of new materials with enhanced catalytic and photophysical properties will require a multidisciplinary approach, combining synthetic chemistry, advanced spectroscopy, and computational modeling.

Development of Sustainable Synthesis Protocols

As the applications of this compound and its derivatives expand, there is a growing need to develop more sustainable and environmentally friendly synthetic methods. Traditional synthetic routes often involve the use of harsh reagents, toxic solvents, and high temperatures, which can have a significant environmental impact.

One approach to developing more sustainable protocols is the use of alternative energy sources , such as microwave irradiation and ultrasound, to promote chemical reactions. mdpi.comresearchgate.net These methods can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. For example, the synthesis of phthalonitrile precursors from 4-nitrophthalonitrile has been shown to be more efficient under ultrasound irradiation. mdpi.comresearchgate.net

Another key aspect of sustainable synthesis is the use of greener solvents . Researchers are exploring the use of more environmentally benign solvents, such as water or bio-based solvents, to replace traditional volatile organic compounds. The development of water-soluble catalysts and reagents is also an important area of research.

The principles of green chemistry are being increasingly applied to the synthesis of these compounds. This includes strategies such as atom economy, which aims to maximize the incorporation of all materials used in the process into the final product, and the use of catalysts to reduce the amount of waste generated. The development of recyclable catalysts is also a key goal. mdpi.commdpi.com

Furthermore, there is a growing interest in the use of bio-based starting materials for the synthesis of phthalonitrile resins. ambeed.com This approach can help to reduce the reliance on fossil fuels and create a more sustainable chemical industry.

By embracing these principles of sustainable chemistry, researchers can develop new and improved methods for the synthesis of this compound derivatives that are not only more efficient and cost-effective but also have a reduced environmental footprint.

Q & A

Q. What are the recommended synthetic routes for 4-amino-5-nitrophthalonitrile, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis typically involves nitration and amination of substituted phthalonitrile precursors. Key steps include controlling reaction temperature (e.g., maintaining 0–5°C during nitration to avoid byproducts) and using catalysts like sulfuric acid for nitration efficiency. Optimize yield by varying stoichiometric ratios (e.g., nitric acid concentration) and purification via recrystallization in ethanol/water mixtures. For derivatization, halogenation or substitution reactions can be applied to the nitro or amino groups .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to prevent inhalation or skin contact. In case of exposure, immediately rinse eyes/skin with water for 15 minutes and seek medical attention. Store in airtight containers at 2–8°C to prevent degradation. Refer to safety protocols for nitroaromatic compounds, including spill management with inert absorbents (e.g., vermiculite) and disposal via licensed hazardous waste facilities .

Q. What spectroscopic techniques are effective for characterizing the structural purity of this compound?

- Methodological Answer : Combine FT-IR (to confirm nitro [~1520 cm⁻¹] and amino [~3350 cm⁻¹] groups) and ¹H/¹³C NMR (to verify aromatic proton environments and nitrile carbons). Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (ESI-MS for molecular ion peaks). Cross-reference data with literature values for analogous nitrophthalonitriles .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. IR) when confirming derivatives of this compound?

- Methodological Answer : Contradictions may arise from solvent interactions or tautomeric forms. Use 2D NMR (HSQC, HMBC) to resolve ambiguous proton-carbon correlations. Validate nitro group orientation via X-ray crystallography if single crystals are obtainable. Compare experimental IR spectra with computational predictions (DFT simulations) to identify vibrational mode mismatches .

Q. What computational approaches predict the reactivity of this compound in heterocyclic syntheses?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distributions, identifying reactive sites (e.g., amino group nucleophilicity). Simulate reaction pathways for cyclization or cross-coupling using software like Gaussian or ORCA. Validate predictions with kinetic studies (e.g., monitoring reaction progress via in situ Raman spectroscopy) .

Q. What strategies validate the environmental stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal stability : Heat samples to 40°C/75% RH for 4 weeks, analyzing degradation via TLC or HPLC.

- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor nitro group reduction by UV-Vis spectroscopy.

- Humidity sensitivity : Use dynamic vapor sorption (DVS) to assess hygroscopicity. Compare results with structurally similar nitroaromatics (e.g., 4-amino-2-nitrophenol) .

Q. How can researchers design experiments to explore the catalytic potential of this compound in metal-organic frameworks (MOFs)?

- Methodological Answer : Synthesize MOFs via solvothermal methods, using this compound as a ligand. Characterize porosity via BET surface area analysis and catalytic activity in model reactions (e.g., oxidation of alcohols). Optimize ligand-to-metal ratios (e.g., Zn²⁺ or Cu²⁺) and assess stability via PXRD after recycling .

Data Analysis and Reporting Guidelines

Q. What statistical methods are appropriate for analyzing discrepancies in synthetic yield data?

- Methodological Answer : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent polarity). Use ANOVA to test significance and response surface methodology (RSM) for optimization. Report uncertainties using error bars in graphs and comply with CONSORT-BMC guidelines for transparency in data reporting .

Q. How should researchers document structural characterization data to ensure reproducibility?

- Methodological Answer : Include raw spectral data (NMR, IR) in supplementary materials with detailed acquisition parameters (e.g., NMR solvent, pulse sequences). For crystallography, deposit CIF files in public databases (e.g., Cambridge Structural Database). Adhere to IUPAC nomenclature and specify purity thresholds (e.g., >98% by HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.